molecular formula C7H7F3N2 B13913170 4-Methyl-5-(trifluoromethyl)pyridin-2-amine

4-Methyl-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B13913170
M. Wt: 176.14 g/mol
InChI Key: PSNRCHPRCQXPHC-UHFFFAOYSA-N
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Description

4-Methyl-5-(trifluoromethyl)pyridin-2-amine is a heterocyclic organic compound featuring a pyridine ring substituted with a methyl group at the 4-position, a trifluoromethyl group at the 5-position, and an amine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-(trifluoromethyl)pyridin-2-amine typically involves the reaction of 2-fluoro-4-trifluoromethylpyridine with ethylamine hydrochloride in the presence of sodium hydroxide and dimethyl sulfoxide (DMSO) at elevated temperatures (around 130°C) for 24 hours . The reaction mixture is then cooled to room temperature, and the product is isolated through standard purification techniques such as filtration and recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-5-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group under specific conditions.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydride) are used.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: 4-Methyl-5-methylpyridin-2-amine.

    Substitution: Various substituted amines depending on the reagents used.

Mechanism of Action

The mechanism of action of 4-Methyl-5-(trifluoromethyl)pyridin-2-amine depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. For instance, it can serve as a ligand for stabilizing hypervalent iodine, which is crucial in various synthetic transformations . The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Uniqueness: 4-Methyl-5-(trifluoromethyl)pyridin-2-amine is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The combination of a trifluoromethyl group and an amine group on the pyridine ring enhances its potential as a versatile intermediate in various synthetic applications.

Properties

IUPAC Name

4-methyl-5-(trifluoromethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2/c1-4-2-6(11)12-3-5(4)7(8,9)10/h2-3H,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNRCHPRCQXPHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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